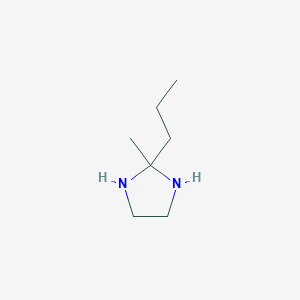
2-Methyl-2-propylimidazolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2-propylimidazolidine is a heterocyclic organic compound that belongs to the imidazolidine family Imidazolidines are five-membered rings containing three carbon atoms and two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Methyl-2-propylimidazolidine can be synthesized through several methods. One common approach involves the cyclization of appropriate diamines with aldehydes or ketones. For instance, the reaction between 2-methyl-2-propylamine and formaldehyde under acidic conditions can yield this compound. The reaction typically requires a catalyst, such as hydrochloric acid, and is conducted at elevated temperatures to facilitate cyclization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification steps, such as distillation or recrystallization, are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-2-propylimidazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidinones or imidazolidinediones.
Reduction: Reduction reactions can convert imidazolidines to their corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the imidazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include imidazolidinones, imidazolidinediones, and various substituted imidazolidines, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Methyl-2-propylimidazolidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 2-Methyl-2-propylimidazolidine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-Methylimidazolidine: Lacks the propyl group, leading to different chemical and physical properties.
2-Propylimidazolidine: Lacks the methyl group, resulting in variations in reactivity and applications.
Imidazolidine: The parent compound without any substituents, serving as a basic framework for various derivatives.
Uniqueness
2-Methyl-2-propylimidazolidine is unique due to the presence of both methyl and propyl groups, which influence its chemical reactivity and potential applications. These substituents can enhance its solubility, stability, and interaction with other molecules, making it a valuable compound in research and industrial applications.
Propiedades
Fórmula molecular |
C7H16N2 |
|---|---|
Peso molecular |
128.22 g/mol |
Nombre IUPAC |
2-methyl-2-propylimidazolidine |
InChI |
InChI=1S/C7H16N2/c1-3-4-7(2)8-5-6-9-7/h8-9H,3-6H2,1-2H3 |
Clave InChI |
SWKFPBNDIPYDQM-UHFFFAOYSA-N |
SMILES canónico |
CCCC1(NCCN1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


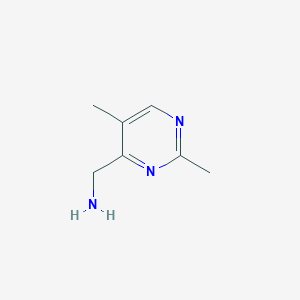
![Pyrimido[5,4-d][1,2,3]triazine](/img/structure/B13111191.png)
![(1R)-1-(5-Methylpyrazin-2-yl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B13111196.png)
![3-Hydroxy-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one](/img/structure/B13111200.png)
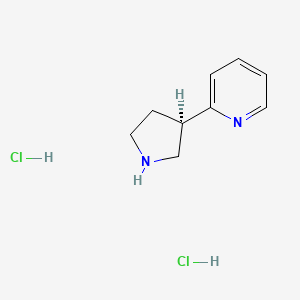
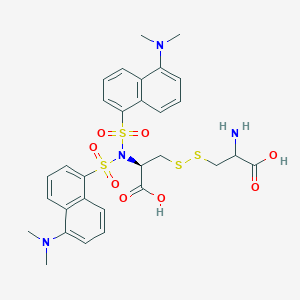

![5-Benzyl-2-bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13111223.png)
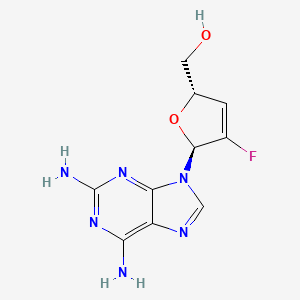

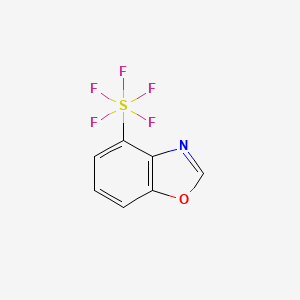
![tert-butyl2,3,3a,4-tetrahydro-1H-pyrrolo[3,4-c]quinoline-5(9bH)-carboxylate](/img/structure/B13111236.png)

![6,7-Dimethylpyrazino[2,3-c]pyridazine](/img/structure/B13111265.png)
